

An In-depth Technical Guide to 3-(4-Hydroxyphenyl)propanol and its Synonyms

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Compound of Interest

Compound Name: 3-(4-Hydroxyphenyl)propanol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-(4-hydroxyphenyl)propanol**, a phenolic compound of interest in various scientific fields. It details the compound's nomenclature, physicochemical properties, synthesis, and known biological activities, with a focus on its antioxidant and potential anti-inflammatory effects. This document includes detailed experimental protocols for synthesis and key biological assays, along with a review of its toxicological profile and involvement in cellular signaling pathways.

Nomenclature and Synonyms

3-(4-Hydroxyphenyl)propanol is a phenolic compound with a propyl alcohol substituent on the benzene ring. For clarity and comprehensive literature searching, a list of its synonyms, CAS Registry Number, and other identifiers is provided in Table 1.

Table 1: Synonyms and Identifiers for **3-(4-Hydroxyphenyl)propanol**

Identifier Type	Value
IUPAC Name	4-(3-Hydroxypropyl)phenol[1][2]
CAS Registry Number	10210-17-0[2]
Common Synonyms	Dihydro-p-coumaryl alcohol[3]
4-Hydroxybenzenepropanol	
3-(p-Hydroxyphenyl)-1-propanol	
3-(4-Hydroxyphenyl)propan-1-ol[2]	
4-Hydroxyhydrocinnamyl alcohol	
HPP cpd	
Molecular Formula	C ₉ H ₁₂ O ₂ [2]
Molecular Weight	152.19 g/mol
InChI Key	NJCVPQRHRKYS AZ-UHFFFAOYSA-N[2]
SMILES	OCCCC1=CC=C(O)C=C1[2]

Physicochemical Properties

A summary of the key physicochemical properties of **3-(4-hydroxyphenyl)propanol** is presented in Table 2. This data is essential for its handling, formulation, and experimental design.

Table 2: Physicochemical Properties of **3-(4-Hydroxyphenyl)propanol**

Property	Value	Reference
Appearance	White to off-white solid	
Melting Point	51-54 °C	
Boiling Point	311.6 °C at 760 mmHg	
Flash Point	154.4 °C	
Density	1.129 g/cm ³	
Solubility	Soluble in methanol, DMSO.	
logP	1.317	

Synthesis

3-(4-Hydroxyphenyl)propanol can be synthesized through the reduction of p-coumaric acid. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis of 3-(4-Hydroxyphenyl)propanol via Reduction of p-Coumaric Acid

Objective: To synthesize **3-(4-hydroxyphenyl)propanol** by the reduction of the carboxylic acid and alkene functionalities of p-coumaric acid.

Materials:

- p-Coumaric acid
- Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a suitable catalyst (e.g., BF₃·OEt₂)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dry solvent for extraction (e.g., ethyl acetate)
- Saturated aqueous solution of sodium sulfate (Na₂SO₄)

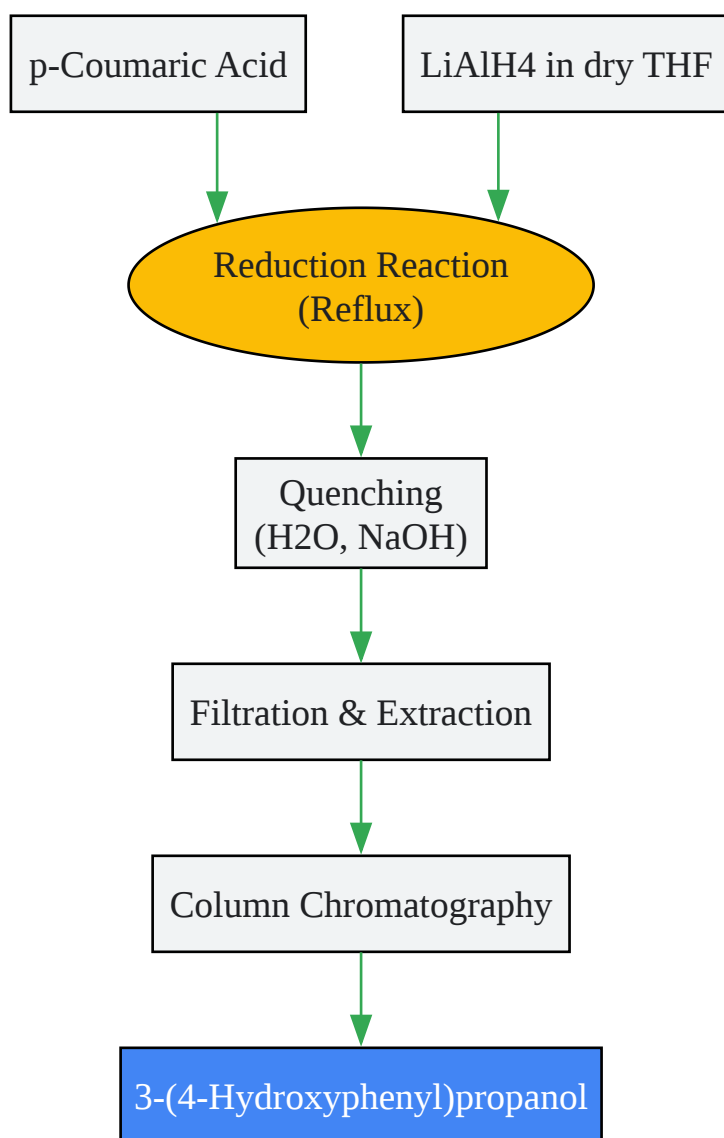
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl), dilute solution
- Rotary evaporator
- Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a molar excess, typically 2-3 equivalents) in anhydrous diethyl ether or THF.
- **Addition of p-Coumaric Acid:** Dissolve p-coumaric acid in anhydrous THF and add it dropwise to the stirred suspension of LiAlH_4 at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).
- **Quenching:** After the reaction is complete (as indicated by TLC), cool the flask in an ice bath. Cautiously quench the excess LiAlH_4 by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.
- **Work-up:** Filter the resulting mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake thoroughly with the reaction solvent (diethyl ether or THF).
- **Extraction:** Combine the filtrate and washings. If THF was used as the solvent, it may need to be removed under reduced pressure and the residue taken up in a solvent suitable for extraction like ethyl acetate. Wash the organic layer with a dilute HCl solution, then with brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: The crude **3-(4-hydroxyphenyl)propanol** can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Logical Flow of Synthesis:



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Caption: Synthesis workflow for **3-(4-hydroxyphenyl)propanol**.

Biological Activities and Signaling Pathways

3-(4-Hydroxyphenyl)propanol has been investigated for several biological activities, primarily stemming from its phenolic structure.

Antioxidant Activity

The phenolic hydroxyl group of **3-(4-hydroxyphenyl)propanol** can donate a hydrogen atom to scavenge free radicals, thus exhibiting antioxidant properties. The antioxidant capacity can be quantified using various in vitro assays.

Table 3: Quantitative Data on Antioxidant Activity (Hypothetical)

Assay	IC ₅₀ (µg/mL)	Reference Compound	IC ₅₀ (µg/mL)
DPPH Radical Scavenging	Data not available	Ascorbic Acid	Typical range: 5-15
ABTS Radical Scavenging	Data not available	Trolox	Typical range: 2-10

Note: Specific IC₅₀ values for **3-(4-hydroxyphenyl)propanol** are not readily available in the reviewed literature. The values for reference compounds are provided for context.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of **3-(4-hydroxyphenyl)propanol** using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

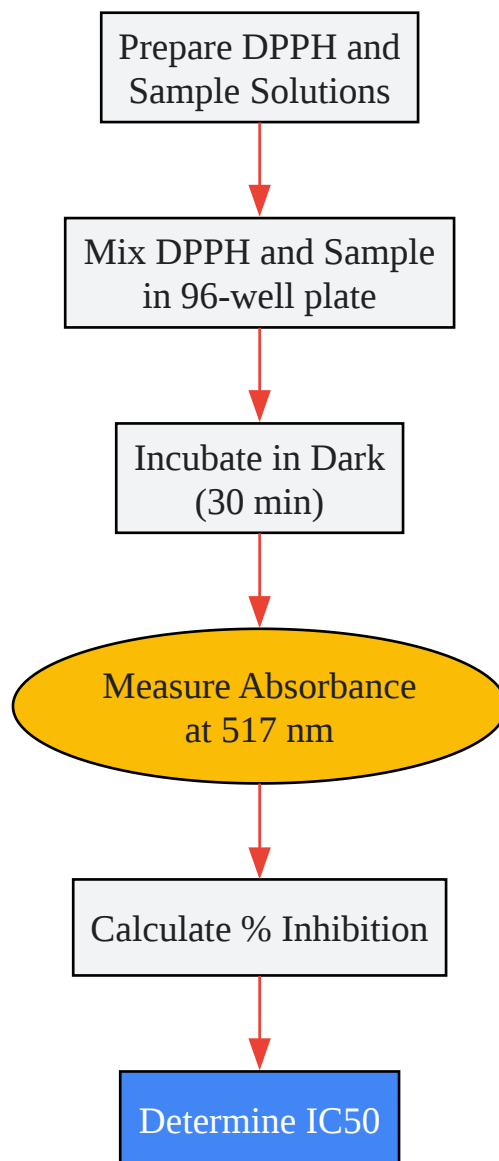
- **3-(4-Hydroxyphenyl)propanol**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol
- Ascorbic acid (positive control)

- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Solutions:
 - Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
 - Prepare a stock solution of **3-(4-hydroxyphenyl)propanol** in methanol.
 - Prepare a series of dilutions of the sample and ascorbic acid in methanol.
- Assay:
 - In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
 - Add an equal volume of the sample dilutions or the positive control to the wells.
 - For the blank, add methanol instead of the sample.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of radical scavenging activity using the following formula:
 - % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
 - Abs_control is the absorbance of the DPPH solution without the sample.
 - Abs_sample is the absorbance of the DPPH solution with the sample.
- IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the sample. The IC₅₀ value is the concentration of the sample required to inhibit 50% of the DPPH radicals and is determined by regression analysis.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Workflow for DPPH Assay:



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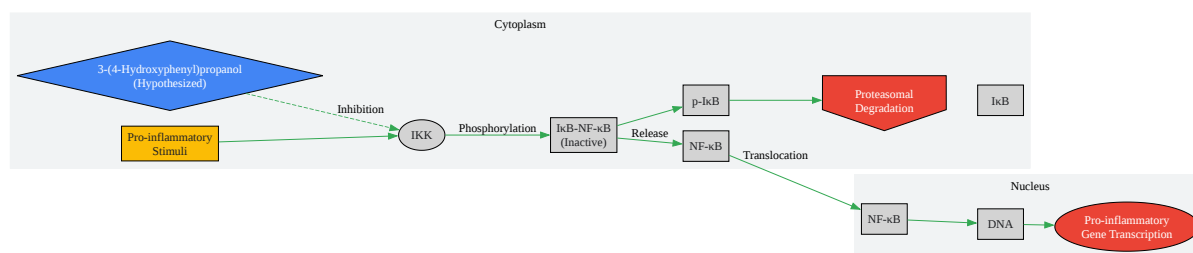
Caption: Experimental workflow for the DPPH antioxidant assay.

Anti-inflammatory Activity and Signaling Pathways

Phenolic compounds are known to exert anti-inflammatory effects through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for **3-(4-hydroxyphenyl)propanol** is

limited, its structural similarity to other bioactive phenols suggests a potential role in inhibiting these pro-inflammatory cascades.

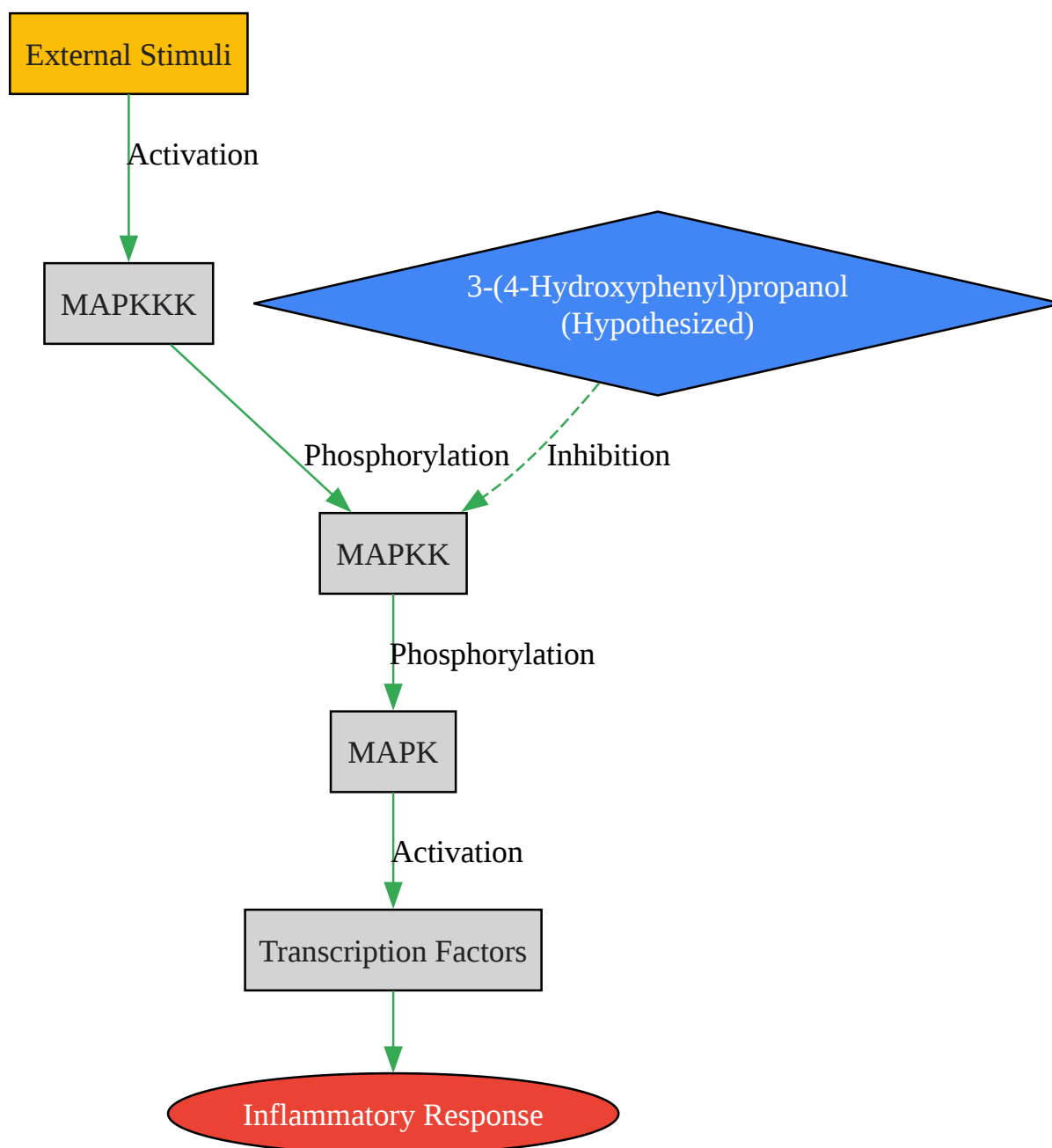
NF- κ B Signaling Pathway: The NF- κ B pathway is a central regulator of inflammation.[6][7][8][9] In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of I κ B, allowing NF- κ B to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Phenolic compounds may inhibit this pathway by preventing I κ B degradation.



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Caption: Hypothesized inhibition of the NF- κ B signaling pathway.

MAPK Signaling Pathway: The MAPK family of kinases (including ERK, JNK, and p38) are crucial for cellular responses to a variety of external signals and are also implicated in inflammation.[1][4] Phenolic compounds may interfere with the phosphorylation cascade of the MAPK pathway, thereby reducing the expression of inflammatory mediators.



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Caption: Hypothesized modulation of the MAPK signaling pathway.

Experimental Protocol: Western Blot for MAPK Phosphorylation

Objective: To assess the effect of **3-(4-hydroxyphenyl)propanol** on the phosphorylation of MAPK proteins (e.g., p38, ERK1/2) in stimulated cells.

Materials:

- Cell line (e.g., RAW 264.7 macrophages)
- **3-(4-hydroxyphenyl)propanol**
- Stimulant (e.g., Lipopolysaccharide - LPS)
- Cell lysis buffer
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (total and phosphorylated forms of the target MAPK)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Culture and Treatment: Culture cells to an appropriate confluency. Pre-treat the cells with various concentrations of **3-(4-hydroxyphenyl)propanol** for a specified time, followed by stimulation with LPS.
- Protein Extraction: Lyse the cells and collect the protein extracts. Determine the protein concentration of each sample.
- SDS-PAGE and Western Blotting:

- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer.
- Incubate the membrane with the primary antibody against the phosphorylated MAPK overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the MAPK to ensure equal protein loading.
- Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated MAPK in treated versus untreated cells.[\[10\]](#)

Toxicological Profile

A comprehensive toxicological assessment is crucial for any compound with therapeutic potential. Limited specific data exists for **3-(4-hydroxyphenyl)propanol**, however, information on structurally related phenolic compounds can provide initial guidance.

Table 4: Toxicological Data for Structurally Related Phenols

Compound	Route	Species	LD ₅₀	Reference
Phenol	Oral	Rat	317 mg/kg	[11]
Phenol	Oral	Mouse	270 mg/kg	[11]
Phenol	Dermal	Rabbit	630 mg/kg	[11]
4-tert-Pentylphenol	Oral	Rat	>2000 mg/kg bw	[12]

Note: This data is for related compounds and should be interpreted with caution. Specific toxicological studies on **3-(4-hydroxyphenyl)propanol** are required.

Conclusion

3-(4-Hydroxyphenyl)propanol is a phenolic compound with established antioxidant properties and theoretical potential for anti-inflammatory activity through the modulation of the NF- κ B and MAPK signaling pathways. This guide has provided a summary of its chemical identity, properties, and methods for its synthesis and biological evaluation. Further research is warranted to elucidate its specific biological mechanisms and to quantify its in vitro and in vivo efficacy and safety, which will be critical for its potential development as a therapeutic agent.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(4-Hydroxyphenyl)propanol and its Synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051695#synonyms-for-3-4-hydroxyphenyl-propanol]

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